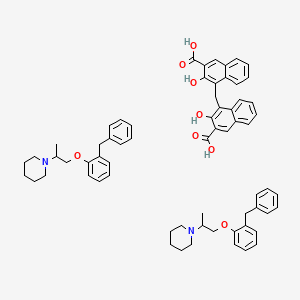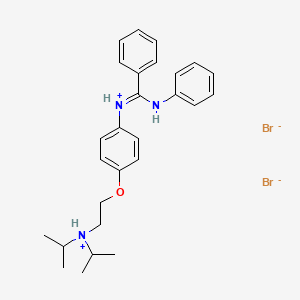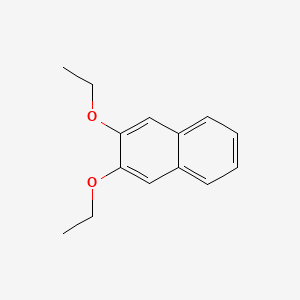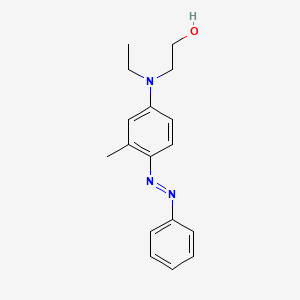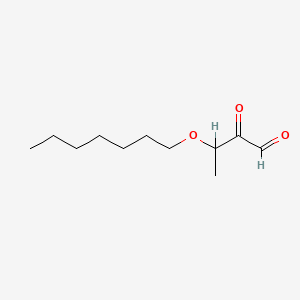
Butanal, 3-(heptyloxy)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanal, 3-(heptyloxy)-2-oxo- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) at the second position and a heptyloxy group (C7H15O) attached to the third carbon of the butanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3-(heptyloxy)-2-oxo- can be achieved through several methods. One common approach involves the nucleophilic addition of heptyl alcohol to butanal in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the desired product under acidic conditions .
Industrial Production Methods
Industrial production of Butanal, 3-(heptyloxy)-2-oxo- typically involves the hydroformylation of propene to produce butanal, followed by the nucleophilic addition of heptyl alcohol. The hydroformylation process uses high pressures and temperatures, with rhodium catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Butanal, 3-(heptyloxy)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The heptyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Butanal, 3-(heptyloxy)-2-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of Butanal, 3-(heptyloxy)-2-oxo- involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl propanal
- 2-Methyl butanal
- 3-Methyl butanal
Comparison
Butanal, 3-(heptyloxy)-2-oxo- is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties compared to other similar aldehydes.
Eigenschaften
CAS-Nummer |
68555-32-8 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
3-heptoxy-2-oxobutanal |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-10(2)11(13)9-12/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
IBBSMXUZKRPJRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(C)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


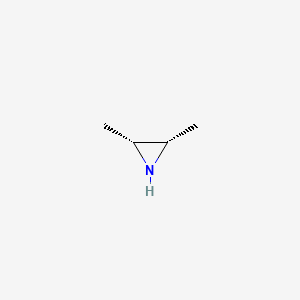
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
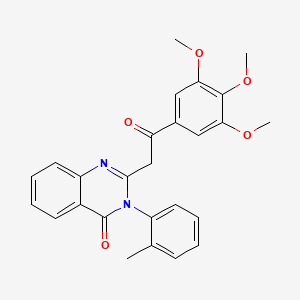
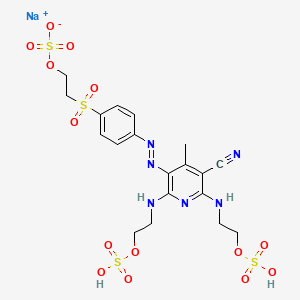
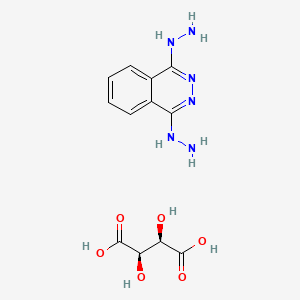
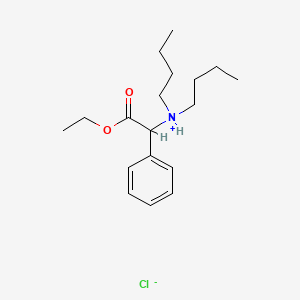
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
